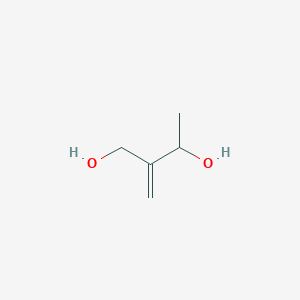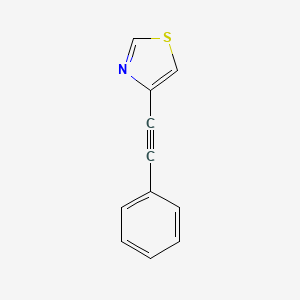
Thiazole, 4-(phenylethynyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiazole, 4-(phenylethynyl)- is a heterocyclic organic compound that features a thiazole ring substituted with a phenylethynyl group at the 4-position. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds. The thiazole ring consists of a five-membered structure containing three carbon atoms, one sulfur atom, and one nitrogen atom .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thiazole derivatives, including Thiazole, 4-(phenylethynyl)-, can be achieved through various methods. One common approach involves the cyclization of α-halocarbonyl compounds with thiourea or thioamides . Another method includes the copper-catalyzed [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate (KSCN) under mild reaction conditions . Additionally, base-induced cyclization of active methylene isocyanides with methyl arene- and hetarenecarbodithioates can also yield thiazole derivatives .
Industrial Production Methods
Industrial production of thiazole derivatives often involves large-scale synthesis using efficient and cost-effective methods. For example, the use of phosphorus pentasulfide and triethylamine in chloroform can produce 5-arylthiazoles in good yields . The choice of method depends on the desired yield, purity, and specific application of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Thiazole, 4-(phenylethynyl)- undergoes various chemical reactions, including:
Electrophilic Substitution: The thiazole ring can undergo electrophilic substitution at the C-5 position due to its electron-rich nature.
Nucleophilic Substitution: The C-2 position of the thiazole ring is susceptible to nucleophilic attack, especially when activated by electron-withdrawing groups.
Oxidation and Reduction: Thiazole derivatives can undergo oxidation and reduction reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Common reagents used in the reactions of thiazole derivatives include:
Electrophiles: Such as halogens and sulfonating agents for electrophilic substitution.
Nucleophiles: Such as organolithium compounds for nucleophilic substitution.
Oxidizing Agents: Such as molecular oxygen for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution at the C-5 position can yield halogenated or sulfonated thiazole derivatives .
Aplicaciones Científicas De Investigación
Thiazole, 4-(phenylethynyl)- has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Thiazole, 4-(phenylethynyl)- involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity and electron-rich nature allow it to participate in various biochemical reactions. For example, it can inhibit enzymes or interact with receptors, leading to its observed biological effects . The exact molecular targets and pathways depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
Thiazole, 4-(phenylethynyl)- can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An antineoplastic drug.
Uniqueness
Thiazole, 4-(phenylethynyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylethynyl group at the 4-position can influence its reactivity and interactions with molecular targets, making it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
111600-88-5 |
|---|---|
Fórmula molecular |
C11H7NS |
Peso molecular |
185.25 g/mol |
Nombre IUPAC |
4-(2-phenylethynyl)-1,3-thiazole |
InChI |
InChI=1S/C11H7NS/c1-2-4-10(5-3-1)6-7-11-8-13-9-12-11/h1-5,8-9H |
Clave InChI |
RESHTYCQJVKIMQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C#CC2=CSC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


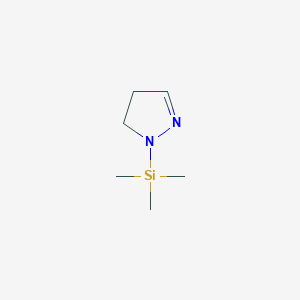
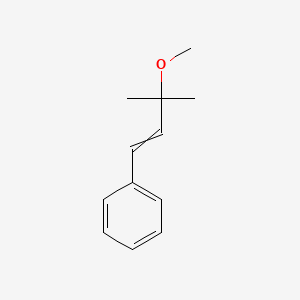
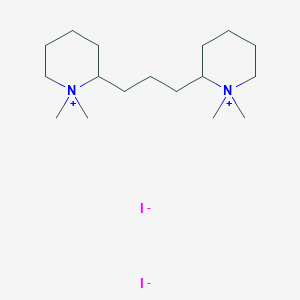
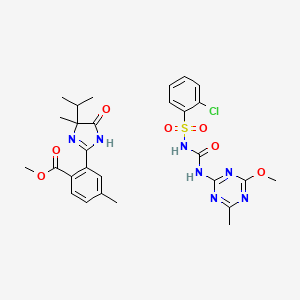
![4-Isothiocyanato-1-[2-(4-methoxyphenyl)ethyl]piperidine](/img/structure/B14329422.png)




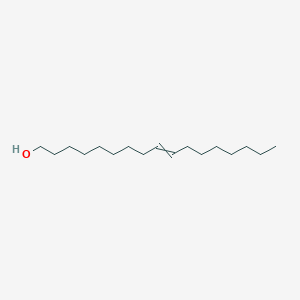

![2-(Phenoxymethyl)-1,4,6-trioxaspiro[4.6]undecane](/img/structure/B14329456.png)
